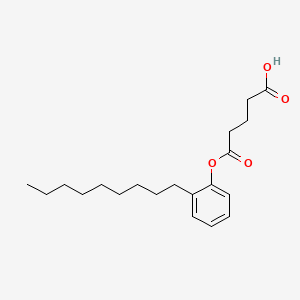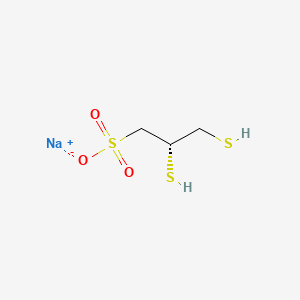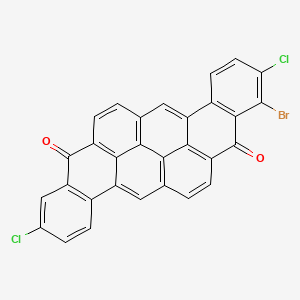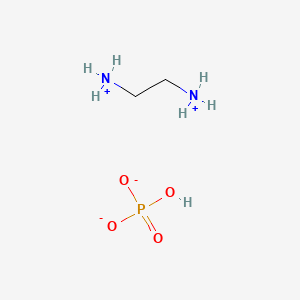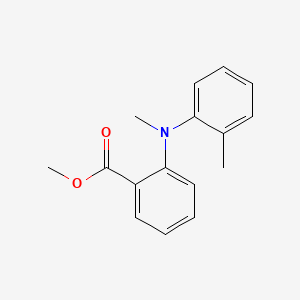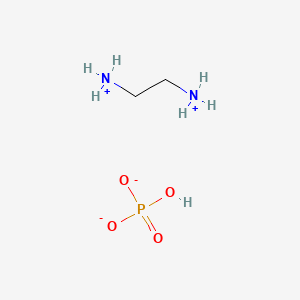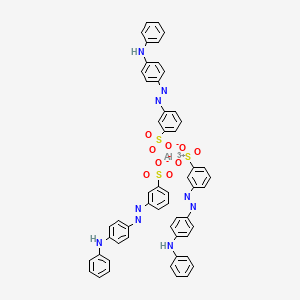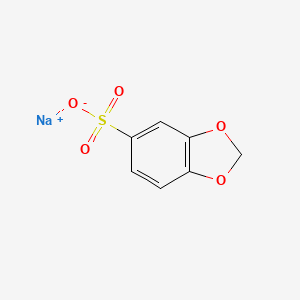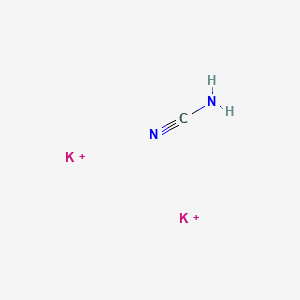
Tin tetrakis(2-sulphidoethyl) tetrastearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(2-sulphidoethyl) tetrastearate typically involves the reaction of tin(IV) chloride with 2-mercaptoethanol and stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Tin tetrakis(2-sulphidoethyl) tetrastearate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tin tetrakis(2-sulphidoethyl) tetrastearate is widely used as a catalyst in polymerization reactions, facilitating the formation of polymers with desired properties .
Biology and Medicine:
Industry: Industrially, this compound is used as an additive to improve the processing and performance characteristics of materials such as plastics and rubber .
Wirkmechanismus
The mechanism by which tin tetrakis(2-sulphidoethyl) tetrastearate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include the activation of specific functional groups, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Tin tetrakis(2-mercaptoethyl) tetrastearate
- Tin tetrakis(2-hydroxyethyl) tetrastearate
- Tin tetrakis(2-aminoethyl) tetrastearate
Uniqueness: Tin tetrakis(2-sulphidoethyl) tetrastearate is unique due to its specific sulfur-containing functional groups, which impart distinct catalytic properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
80233-79-0 |
|---|---|
Molekularformel |
C80H156O8S4Sn |
Molekulargewicht |
1493.1 g/mol |
IUPAC-Name |
2-octadecanoyloxyethanethiolate;tin(4+) |
InChI |
InChI=1S/4C20H40O2S.Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;/h4*23H,2-19H2,1H3;/q;;;;+4/p-4 |
InChI-Schlüssel |
OQKOFIROSOVGLK-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].CCCCCCCCCCCCCCCCCC(=O)OCC[S-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


